Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate
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Overview
Description
Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of trifluoromethylated imidazoles. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the imidazole ring, which significantly influences its chemical properties and reactivity. The trifluoromethyl group is known for its electron-withdrawing nature, which can enhance the stability and bioactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate typically involves the introduction of the trifluoromethyl group into the imidazole ring. One common method is the reaction of methyl imidazole-4-carboxylate with a trifluoromethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, leading to higher yields and purity. Additionally, the use of advanced catalysts and reagents can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole derivatives with reduced functional groups .
Scientific Research Applications
Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s bioactive properties make it useful in studying enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(difluoromethyl)-1H-imidazole-4-carboxylate
- Methyl 1-(chloromethyl)-1H-imidazole-4-carboxylate
- Methyl 1-(bromomethyl)-1H-imidazole-4-carboxylate
Uniqueness
Methyl 1-(trifluoromethyl)-1H-imidazole-4-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more stable and enhances its bioactivity compared to its analogs with different substituents .
Properties
Molecular Formula |
C6H5F3N2O2 |
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Molecular Weight |
194.11 g/mol |
IUPAC Name |
methyl 1-(trifluoromethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C6H5F3N2O2/c1-13-5(12)4-2-11(3-10-4)6(7,8)9/h2-3H,1H3 |
InChI Key |
AZCPVORXXUUYAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=N1)C(F)(F)F |
Origin of Product |
United States |
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